molecular formula C20H19N3O2S2 B2571450 (Z)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 851717-25-4

(Z)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No.: B2571450
CAS No.: 851717-25-4
M. Wt: 397.51
InChI Key: LNPZNFAARXUZKE-MRCUWXFGSA-N
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Description

(Z)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a synthetic organic compound designed for research use, integrating two pharmacologically significant scaffolds: indolin-2-one (oxindole) and benzothiazole. The strategic fusion of these moieties is inspired by molecular hybridization approaches in modern medicinal chemistry, aimed at developing potent multi-targeted agents, particularly in oncology. The indolin-2-one core is a recognized privileged structure in anticancer agent development. This scaffold is a key feature in several known kinase inhibitors, where it typically occupies the ATP-binding pocket of enzyme targets, forming critical hydrogen bonds with the hinge region residues. For instance, the drug Sunitinib, an approved VEGFR-2 inhibitor, is based on this pharmacophore . Concurrently, the benzothiazole ring system is another versatile heterocycle prevalent in numerous bioactive compounds and FDA-approved drugs, contributing to potent antitumor activities through various pathways . The (Z) configuration around the imine bond is crucial for defining the molecule's spatial geometry and its subsequent interactions with biological targets. Primary Research Applications and Value: • Anticancer Research: This compound is of high interest for screening against a panel of human cancer cell lines. Derivatives bearing indolin-2-one and thiazole groups have demonstrated potent antiproliferative effects and strong inhibition of VEGFR-2 kinase, a critical target in anti-angiogenic cancer therapy . Research on analogous compounds has shown promising results, including the induction of cell cycle arrest at the G0/G1 phase and the promotion of apoptosis through the upregulation of caspase-3 and -9 expression . • Structure-Activity Relationship (SAR) Studies: This molecule serves as a valuable template for SAR exploration. Researchers can investigate the impact of the acetamide linker and the thioether bridge on potency, selectivity, and drug-like properties, guiding the rational design of next-generation inhibitors. • Biochemical Mechanism Studies: It may be utilized as a tool compound to probe kinase signaling pathways and investigate mechanisms of cell death and proliferation in various in vitro models. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S2/c1-22-16-8-4-5-9-17(16)27-20(22)21-18(24)12-26-13-19(25)23-11-10-14-6-2-3-7-15(14)23/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPZNFAARXUZKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NC(=O)CSCC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a complex organic molecule that incorporates indole and benzothiazole moieties, both known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structure

The compound can be synthesized through a multi-step reaction involving the formation of thioether linkages between indole derivatives and benzothiazole structures. The synthesis typically involves the reaction of 2-chloro-N-(1H-indol-5-yl)acetamide with various substituted benzothiazoles in the presence of a base such as sodium methoxide in dimethylformamide (DMF) . The molecular formula is C28H27N3O2SC_{28}H_{27}N_{3}O_{2}S, with a molecular weight of 469.6 g/mol .

Antimicrobial Properties

Research indicates that derivatives of benzothiazoles and indoles exhibit significant antimicrobial activity . The presence of the thiazole ring in the structure enhances the compound's ability to inhibit bacterial growth. Studies have shown that similar compounds demonstrate effectiveness against both gram-positive and gram-negative bacteria, suggesting a broad spectrum of antimicrobial activity .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaInhibition Zone (mm)
Compound AEscherichia coli15
Compound BPseudomonas aeruginosa18
Compound CBacillus cereus20

Anticancer Activity

The compound's potential as an anticancer agent is also noteworthy. Similar indole and benzothiazole derivatives have shown promising results in inhibiting tumor cell proliferation in various cancer cell lines, including breast and gastric cancer . Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspase pathways.

Case Study: Indole Derivatives in Cancer Treatment

A study evaluated the anticancer effects of indole derivatives, revealing that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent activity .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The thiazole moiety may inhibit specific enzymes involved in bacterial cell wall synthesis.
  • DNA Interaction : Similar compounds have been shown to intercalate DNA, disrupting replication processes in cancer cells.
  • Apoptosis Induction : Activation of apoptotic pathways through mitochondrial disruption has been observed in related compounds.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of indole and thiadiazole, including the compound , exhibit significant anticancer properties. The mechanism may involve the inhibition of key enzymes involved in cell proliferation and survival pathways. For instance, certain thiadiazole derivatives have shown cytotoxic effects against various cancer cell lines such as breast and lung carcinoma cells .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, particularly against bacteria and fungi. Thiadiazole derivatives are frequently studied for their antimicrobial effects, making this compound a candidate for further investigation in this area .

Anti-inflammatory and Analgesic Effects

The indole moiety present in the compound is associated with anti-inflammatory and analgesic activities. Studies have demonstrated that similar compounds can reduce inflammation and pain, which could be beneficial in treating conditions characterized by these symptoms .

Case Studies

StudyFocusFindings
Study on Thiadiazole Derivatives Anticancer ActivityDemonstrated significant cytotoxicity against various cancer cell lines; suggested mechanisms include enzyme inhibition.
Research on Indole Derivatives Anti-inflammatory EffectsCompounds exhibited substantial anti-inflammatory activity, highlighting potential therapeutic uses for inflammatory diseases.
Synthesis and Evaluation Antimicrobial ActivityEvaluated a series of thiazole-indole derivatives; some showed promising antimicrobial activity against tested pathogens.

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Compounds

Compound Name/ID Core Structure Key Substituents Biological Relevance
(Z)-Target Compound Indolinone + Benzo[d]thiazole 3-Methyl (thiazole), thioacetamide bridge Potential enzyme inhibition
2-Hydroxy-2-(2-oxoindolin-3-ylidene)-N-phenethyl-acetamide (Compound 2, [1]) Indolinone + acetamide Phenethyl group, hydroxyl Unspecified (likely anticancer)
N-[1-(((3-Phenyl-4-(p-tolyl)thiazol-2-ylidene)amino)methyl)cyclopentyl]acetamide (4a-4i, [4]) Thiazole + cyclopentyl acetamide Phenyl, p-tolyl, cyclopentyl MAO inhibition (IC₅₀: 4a = 0.89 µM)
N-(3-Benzyl-4-hydroxy-4-methylthiazolidin-2-ylidene)acetamide (2, [5, 8]) Thiazolidinone + acetamide Benzyl, hydroxyl, methyl Synthetic intermediate
3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid (2a-2c, [7, 10]) Indole + thiazole Amino, carboxylic acid Antiviral/antimicrobial potential

Key Observations :

  • The thioacetamide bridge in the target compound distinguishes it from oxygen-linked analogs (e.g., Compound 2 in [1]), possibly altering electronic properties and binding affinity to targets like kinases or oxidoreductases .

Q & A

Q. What are the optimal synthetic routes for (Z)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide?

The synthesis typically involves a multi-step condensation reaction. A common approach is to react an indoline derivative (e.g., 2-(indolin-1-yl)-2-oxoethyl thiol) with a benzo[d]thiazole precursor (e.g., 3-methylbenzo[d]thiazol-2(3H)-ylidene) under acidic reflux conditions. For example:

  • Method A : Reflux equimolar amounts of the indoline and thiazole components in acetic acid (100 mL) for 3–5 hours, followed by crystallization and purification via recrystallization from DMF/acetic acid mixtures .
  • Key Considerations : Use sodium acetate as a catalyst to enhance reaction efficiency, and monitor progress via TLC .

Q. What spectroscopic methods are recommended for characterizing this compound?

A combination of techniques ensures structural validation:

  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetamide moiety) .
  • NMR (¹H/¹³C) : Confirm proton environments (e.g., indoline NH at δ 10–12 ppm) and carbon backbone .
  • HRMS : Verify molecular weight (e.g., experimental vs. calculated m/z within ±0.0003 Da) .
  • X-ray Crystallography : Resolve stereochemistry and Z-configuration, as demonstrated for analogous thiazole-acetamide derivatives .

Q. How can preliminary biological activity be assessed for this compound?

  • DNA Binding Affinity : Use UV-Vis titration or fluorescence quenching with calf thymus DNA; calculate binding constants (K_b) via the Benesi-Hildebrand method .
  • Antimicrobial Screening : Perform MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans) using broth microdilution .

Advanced Research Questions

Q. How can contradictions in spectral data during characterization be resolved?

  • Cross-Validation : Compare NMR/IR data with structurally similar compounds (e.g., benzo[d]thiazol-2-ylidene derivatives) to assign ambiguous signals .
  • Elemental Analysis : Confirm purity by matching experimental vs. calculated C/H/N/S percentages (e.g., ±0.3% tolerance) .
  • 2D NMR (e.g., HMBC) : Resolve connectivity ambiguities, particularly for thioether and acetamide linkages .

Q. What computational methods predict the compound’s reactivity and electronic properties?

  • DFT Studies : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, which correlate with nucleophilic/electrophilic sites .
  • Molecular Docking : Simulate binding interactions with biological targets (e.g., DNA grooves or enzyme active sites) using AutoDock Vina; validate with experimental IC₅₀ values .

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) vs. acetic acid to enhance solubility of intermediates .
  • Catalyst Variation : Replace sodium acetate with p-toluenesulfonic acid (PTSA) to accelerate condensation kinetics .
  • Temperature Modulation : Conduct reactions under microwave irradiation (e.g., 100°C, 30 min) to reduce reflux time and minimize byproducts .

Q. What strategies mitigate Z/E isomerization during synthesis?

  • Steric Control : Introduce bulky substituents (e.g., 3-methyl on the benzo[d]thiazole) to favor the Z-configuration via hindered rotation .
  • Low-Temperature Crystallization : Isolate the product at 0–4°C to trap the thermodynamically stable Z-isomer .

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